tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate
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Overview
Description
tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate: is an organic compound with the molecular formula C24H28N4O3 and a molecular weight of 420.5 g/mol . This compound is characterized by its complex structure, which includes a piperidine ring, an indazole moiety, and a tert-butyl ester group. It is typically a white to pale yellow solid and is soluble in common organic solvents .
Preparation Methods
The synthesis of tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate involves multiple steps. One common synthetic route includes the reaction of an indazole derivative with a phenylamine derivative under appropriate conditions to form an intermediate, which is then reacted with a piperidine derivative to yield the final product . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods may involve scaling up these reactions and optimizing conditions to improve yield and purity .
Chemical Reactions Analysis
tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The compound may also affect signaling pathways within cells, leading to changes in cellular behavior .
Comparison with Similar Compounds
tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate can be compared with similar compounds such as:
tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl derivatives.
tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used in PROTAC development for targeted protein degradation.
tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Used in the preparation of azetidine and piperidine carbamates.
Properties
IUPAC Name |
tert-butyl 3-[4-(7-carbamoylindazol-2-yl)phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-24(2,3)31-23(30)27-13-5-7-17(14-27)16-9-11-19(12-10-16)28-15-18-6-4-8-20(22(25)29)21(18)26-28/h4,6,8-12,15,17H,5,7,13-14H2,1-3H3,(H2,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLLYICRBHJGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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